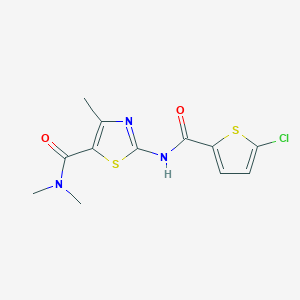
2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Vue d'ensemble
Description
2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorothiophene moiety and a thiazole ring. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then reacted with an amine to form the amido group. The final step involves the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include chlorinating agents, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques is also common in industrial settings to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophenes. These products have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other specialty products.
Mécanisme D'action
The mechanism of action of 2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE
- ETHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- METHYL 2-(5-CHLOROTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
2-(5-CHLOROTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a chlorothiophene moiety and a thiazole ring. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity further enhance its uniqueness compared to similar compounds.
Propriétés
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-6-9(11(18)16(2)3)20-12(14-6)15-10(17)7-4-5-8(13)19-7/h4-5H,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYVSLWQBGHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(S2)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-methylpiperazin-1-yl)pyridazin-3-one](/img/structure/B4432066.png)
![Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B4432074.png)
![1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4432088.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
![(4,5-DIMETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4432098.png)
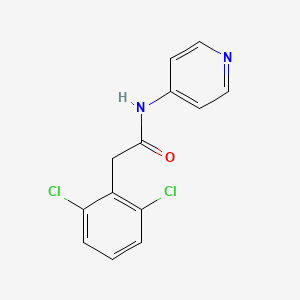
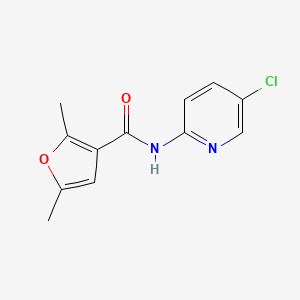
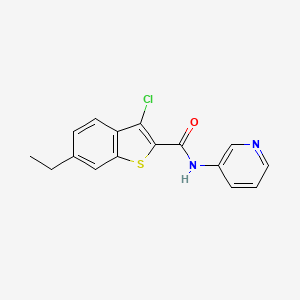
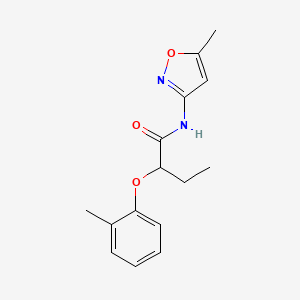

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)

![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)
